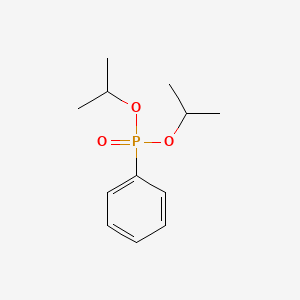

Diisopropyl phenylphosphonate

Vue d'ensemble

Description

Diisopropyl phenylphosphonate is a useful research compound. Its molecular formula is C12H19O3P and its molecular weight is 242.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalytic Applications

Diisopropyl phenylphosphonate has been utilized as a ligand in catalytic systems for olefin polymerization. Its structure allows it to function as an external electron donor, enhancing the efficiency of catalytic reactions.

Key Findings:

- The compound's steric hindrance contributes to the stability of the catalytic system, improving polymerization processes.

- It has been shown to outperform traditional electron donors in specific polymerization reactions, leading to higher yields and better control over polymer properties .

| Catalytic System | Role of this compound | Outcome |

|---|---|---|

| Olefin Polymerization | External electron donor | Enhanced yield and stability |

| Coordination with Titanium Catalysts | Bidentate ligand | Improved catalytic activity |

Coordination Chemistry

In coordination chemistry, this compound serves as a bidentate ligand for various metal ions, including platinum and palladium. Its ability to form stable complexes is significant for developing new materials and pharmaceuticals.

Case Study: Platinum Complexes

- Research demonstrated the formation of new platinum complexes using this compound, which exhibited promising solubility and stability in aqueous environments. These complexes showed potential for targeted drug delivery systems due to their selective binding properties .

| Metal Ion | Complex Type | Stability |

|---|---|---|

| Platinum | Bidentate complex | High aqueous stability |

| Palladium | Monodentate and bidentate | Moderate stability |

Biomedical Applications

The biomedical potential of this compound has been explored in drug development, particularly in creating phosphonate derivatives with antimicrobial properties.

Research Insights:

- Studies have indicated that derivatives of this compound possess significant antimicrobial activity against various pathogens. This suggests its application in developing new antibiotics or treatments for resistant strains .

- The compound's ability to inhibit matrix metalloproteinases (MMPs) indicates its potential role in cancer therapy by targeting tumor growth and metastasis .

| Application Area | Activity | Potential Use |

|---|---|---|

| Antimicrobial agents | Inhibition of bacterial growth | New antibiotic development |

| Cancer treatment | MMP inhibition | Therapeutic agents for cancer |

Environmental Applications

This compound's properties also lend themselves to environmental applications, particularly in the development of anti-corrosion agents.

Case Study: Anti-Corrosion Potential

- The compound has been evaluated for its efficacy as a corrosion inhibitor in various industrial settings. Its performance was notably superior compared to conventional inhibitors, demonstrating better protection against corrosion in metal substrates .

| Industry | Application | Efficacy |

|---|---|---|

| Oil and Gas | Corrosion inhibition | High performance |

| Construction | Protective coatings | Long-lasting protection |

Propriétés

Numéro CAS |

7237-16-3 |

|---|---|

Formule moléculaire |

C12H19O3P |

Poids moléculaire |

242.25 g/mol |

Nom IUPAC |

di(propan-2-yloxy)phosphorylbenzene |

InChI |

InChI=1S/C12H19O3P/c1-10(2)14-16(13,15-11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3 |

Clé InChI |

CTLLAZAHTUAAGH-UHFFFAOYSA-N |

SMILES canonique |

CC(C)OP(=O)(C1=CC=CC=C1)OC(C)C |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.